1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl-
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Overview
Description
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- is an organic compound with the molecular formula C9H12O2. It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused to a dioxole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-methanol, 3a,7a-dihydro-2,2-dimethyl-: This compound shares a similar core structure but differs in the presence of a methanol group.
Conduritol A: Another related compound used in organic synthesis and pharmaceutical development.
Uniqueness
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole |
InChI |
InChI=1S/C9H12O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-8H,1-2H3 |
InChI Key |
XLRDXQUMUWLWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C=CC=CC2O1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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